2-Methyl-2-phenylbutanenitrile
Description
Significance and Research Context of Nitrile Compounds in Organic Synthesis
Nitrile compounds, characterized by the presence of a cyano (-C≡N) functional group, are of paramount importance in organic synthesis. bldpharm.comorgsyn.org This functional group is a versatile precursor for a variety of other functionalities, including amines, carboxylic acids, amides, and ketones, making nitriles key intermediates in the construction of complex molecular architectures. orgsyn.orgtandfonline.com The carbon-nitrogen triple bond endows nitriles with unique reactivity, allowing them to participate in a wide range of chemical transformations such as nucleophilic additions, reductions, and cycloadditions. tandfonline.com
Their utility is demonstrated in the industrial synthesis of polymers like nitrile rubber, which is valued for its resistance to oils and fuels, and in the pharmaceutical industry for the preparation of various drugs. orgsyn.org The synthesis of α-substituted nitriles, in particular, is an active area of research, as the introduction of substituents at the carbon adjacent to the cyano group can significantly influence the molecule's steric and electronic properties, and consequently its reactivity and biological activity. acs.orgmdma.ch
Overview of 2-Methyl-2-phenylbutanenitrile's Structural Features and Research Relevance
This compound is an organic compound featuring a butane (B89635) backbone with a nitrile group, a methyl group, and a phenyl group all attached to the second carbon atom (the α-carbon). This quaternary α-carbon makes it a sterically hindered molecule.
Table 1: Structural and Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol |
| Structure | A central carbon atom bonded to a phenyl group, a methyl group, an ethyl group, and a cyano group. |
| Predicted Boiling Point | Higher than its linear isomers due to its compact structure, likely >200°C. |
| Predicted Solubility | Likely soluble in common organic solvents, but with low solubility in water due to its hydrocarbon content. |
| Key Structural Feature | Quaternary α-carbon, leading to significant steric hindrance around the nitrile group. |
The academic relevance of this compound stems from its position as a dialkylated derivative of phenylacetonitrile (B145931). The synthesis of such α,α-disubstituted nitriles presents a challenge in controlling the degree of alkylation. Research into the alkylation of phenylacetonitrile often focuses on achieving selective mono- or dialkylation. tandfonline.comacs.org The study of this compound would therefore contribute to a deeper understanding of the factors governing these reactions, such as the choice of base, solvent, and reaction conditions.
While specific research on this compound is limited, its structural similarity to other pharmacologically relevant nitriles suggests potential areas of investigation. For instance, related compounds have been explored for their biological activities.
Scope and Objectives of Academic Inquiry on this compound
Given the current lack of extensive research, academic inquiry into this compound would logically begin with fundamental studies. The primary scope of such an inquiry would be to establish a comprehensive chemical profile of the compound.
Key Research Objectives:
Development of Efficient Synthetic Routes: A primary objective would be to establish and optimize a reliable method for the synthesis of this compound. This would likely involve the dialkylation of phenylacetonitrile, first with a methyl halide and then an ethyl halide (or vice versa), investigating different bases and reaction conditions to maximize the yield and purity of the desired product. tandfonline.comresearchgate.net
Thorough Physicochemical Characterization: Once synthesized, a crucial objective would be the detailed characterization of its physical and chemical properties. This would include experimental determination of its melting and boiling points, spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, and determination of its solubility in various solvents.
Investigation of Chemical Reactivity: A further objective would be to explore the reactivity of the sterically hindered nitrile group. This could involve attempting hydrolysis, reduction, and other typical nitrile reactions to understand how the quaternary α-carbon influences the reaction rates and pathways compared to less substituted nitriles.
Comparative Analysis with Isomers: A comparative study with its isomers, such as 3-methyl-2-phenylbutanenitrile, would be a valuable objective to understand how the positions of the methyl and phenyl groups affect the compound's properties and potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-methyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C11H13N/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
ZYTRZWKPNXMMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 Phenylbutanenitrile and Its Analogues
Direct Synthetic Routes to 2-Methyl-2-phenylbutanenitrile
Direct approaches to construct the quaternary carbon center of this compound typically involve the sequential formation of carbon-carbon bonds at the α-position of a phenylacetonitrile (B145931) scaffold or the introduction of the nitrile functionality to a pre-functionalized carbon framework.
Alkylation Approaches from Phenylacetonitrile Derivatives
The most traditional and straightforward route to this compound involves the stepwise alkylation of phenylacetonitrile. This method relies on the acidity of the α-protons of the nitrile, which can be removed by a suitable base to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with alkylating agents.
The synthesis of the target compound requires a two-step alkylation sequence. First, phenylacetonitrile is monoalkylated to form an intermediate such as 2-phenylbutyronitrile or 2-phenylpropionitrile. A second, different alkyl group is then introduced in a subsequent step. A common and effective technique for these reactions is phase-transfer catalysis (PTC). orgsyn.orgresearchgate.net Under PTC conditions, a quaternary ammonium (B1175870) salt transports the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it acts as a base to deprotonate the nitrile. This method is often preferred because it avoids the need for strictly anhydrous solvents and strong, hazardous bases like sodium amide. orgsyn.org
For example, the synthesis of the related compound 2-phenylbutyronitrile has been demonstrated using ethyl chloride in the presence of 50% aqueous sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride. prepchem.com The synthesis of this compound would proceed via a similar pathway, first ethylating phenylacetonitrile and then methylating the resulting 2-phenylbutyronitrile, or vice-versa. The selectivity of this sequential process is crucial, as competitive dialkylation in the first step can lead to undesired byproducts. google.com
| Starting Material | Alkylating Agent | Catalyst/Base System | Product | Reported Yield |
|---|---|---|---|---|
| Phenylacetonitrile | Ethyl Bromide | Aqueous NaOH / Tetraalkylammonium Salt (PTC) | 2-Phenylbutyronitrile | Good orgsyn.org |
| Phenylacetonitrile | Ethyl Chloride | 50% Aqueous NaOH / Benzyltriethylammonium Chloride (PTC) | 2-Phenylbutyronitrile | 90% prepchem.com |
| 2-Phenylbutyronitrile | Methyl Iodide | Strong Base (e.g., NaNH₂) in Anhydrous Solvent | This compound | N/A (Plausible Route) |
Nitrilation of Precursor Alcohols
An alternative synthetic strategy involves the formation of the nitrile group on a pre-existing molecular scaffold. For this compound, a logical precursor would be 2-methyl-2-phenylbutan-1-ol. However, the direct conversion of a tertiary alcohol's hydroxyl group to a nitrile is a challenging transformation.
Tertiary alcohols are resistant to direct nucleophilic substitution (Sₙ2) reactions due to steric hindrance. The reaction would likely need to proceed through an Sₙ1 mechanism, which involves the formation of a tertiary carbocation. This pathway requires converting the hydroxyl group into a better leaving group, for instance, by protonation with a strong acid or conversion to a sulfonate ester (e.g., tosylate). While the subsequent reaction with a cyanide nucleophile (e.g., from NaCN or KCN) could yield the desired nitrile, the highly reactive carbocation intermediate is also prone to undergoing competing elimination reactions, which would lead to the formation of undesired alkene byproducts. Due to these challenges, this route is generally less favored compared to the alkylation of phenylacetonitrile.
Advanced Catalytic Syntheses of this compound and Related Nitriles
Modern synthetic chemistry has focused on developing catalytic methods that offer higher efficiency, atom economy, and functional group tolerance. Transition metal catalysis has been particularly fruitful in creating new pathways for the synthesis of complex nitriles.
Organocatalytic and Phase-Transfer Catalysis in Nitrile Synthesis
Asymmetric phase-transfer catalysis (PTC) is a powerful and environmentally benign method for synthesizing chiral molecules. rsc.org This technique is particularly effective for the asymmetric alkylation of glycine (B1666218) derivatives, providing a key route to chiral unnatural amino acids. austinpublishinggroup.com The process typically involves a chiral quaternary ammonium or phosphonium (B103445) salt as the catalyst, which facilitates the transfer of a nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. rsc.orgresearchgate.net
Catalysts derived from Cinchona alkaloids are widely used and have undergone significant development. austinpublishinggroup.comresearchgate.net These catalysts create a chiral environment around the nucleophile, directing the approach of the electrophile to one face of the substrate, thus inducing enantioselectivity. austinpublishinggroup.com The design of the catalyst, including the steric bulk of its substituents, is crucial for achieving high levels of enantiomeric excess (ee). austinpublishinggroup.com This methodology has been successfully applied to the synthesis of a wide range of α-amino acid derivatives with high enantioselectivity. researchgate.net
Bifunctional organocatalysts offer a sophisticated strategy for controlling stereoselectivity in organic reactions. These catalysts possess two distinct functional groups that work in concert to activate both the nucleophile and the electrophile within a well-defined chiral scaffold. nih.gov For the synthesis of chiral nitrile-containing compounds, a common design involves a molecule that incorporates a tertiary amine group, which acts as a Brønsted base to deprotonate the substrate, and a hydrogen-bond donor group, such as a urea (B33335), thiourea, or squaramide moiety. nih.gov
The hydrogen-bonding group interacts with the electrophile, orienting it for a stereoselective attack by the nucleophile held by the tertiary amine. This dual activation model provides a high degree of organization in the transition state, leading to excellent enantioselectivities. nih.gov For example, in the synthesis of 3-substituted isoindolinones from 2-formylarylnitriles, chiral tertiary-amine catalysts featuring a urea group have been shown to afford products in both higher yields and significantly greater enantioselectivities compared to chiral bifunctional phase-transfer catalysts under similar conditions. nih.gov
Table 2: Comparison of Catalyst Types in Enantioselective Isoindolinone Synthesis nih.gov
| Catalyst Type | Functional Groups | Typical Yield (%) | Typical Enantioselectivity (% ee) |
| Chiral Phase-Transfer Catalyst | Quaternary Ammonium Salt | 98 | up to 78 |
| Chiral Bifunctional Organocatalyst | Tertiary Amine + Urea | 87 | 95 |
Chemo- and Regioselective Synthesis of this compound Derivatives
Strategies for All-Carbon Quaternary Centers Bearing a Nitrile Group
The construction of all-carbon quaternary centers, particularly those bearing a functional group like nitrile, is a significant challenge in organic synthesis due to steric hindrance. beilstein-journals.org Acyclic nitriles with α-all-carbon quaternary centers are valuable structural motifs found in many biologically active compounds and are versatile intermediates in synthesis. beilstein-journals.org Several strategies have been developed to address this challenge.
One effective method is the copper-catalyzed formal hydrocyanation of allenes. This approach involves the hydroalumination of di- and trisubstituted allenes followed by cyanation, which proceeds with high regioselectivity (>98%) and E-selectivity (>98%) to form β,γ-unsaturated nitriles with the desired α-all-carbon quaternary center. beilstein-journals.org Another powerful strategy is the use of multi-component reactions. A four-component reaction utilizing a DABCO-based ionic liquid catalyst can smoothly generate acyclic nitrile-substituted all-carbon quaternary centers from a wide range of substrates under mild conditions, with water as the only byproduct. acs.org
Furthermore, biocatalytic methods offer a green approach. The oxidation of catechols by laccase enzymes can generate o-quinones, which then undergo a 1,4-addition with carbon nucleophiles containing tertiary alkyl nitriles to create the quaternary stereocenter under mild conditions, with yields ranging from 72-94%. nih.gov Palladium-catalyzed cascade reactions have also been employed, where an amino-cyclization and desymmetrizing nitrile addition cascade of alkyne-tethered malononitriles can form two rings and a quaternary carbon center in a single step. researchgate.net
Stereoselective and Chiral Syntheses
Achieving stereocontrol in the synthesis of nitrile derivatives with all-carbon quaternary centers is crucial for accessing specific isomers and enantiomers. Many of the modern strategies for building these centers are designed with stereoselectivity in mind.
For instance, the enantioselective Pd(II)-catalyzed amino-cyclization and desymmetrizing nitrile addition cascade is a powerful method for constructing α-quaternary carbazolones with high enantioselectivities, reaching up to a 98:2 enantiomeric ratio (er). researchgate.net This demonstrates how transition metal catalysis coupled with chiral ligands can effectively control the stereochemical outcome.
Biocatalytic approaches are inherently stereoselective due to the chiral nature of enzymes. nih.gov While the primary focus of the laccase-mediated synthesis of nitrile-bearing quaternary stereocenters was the construction of the center itself, the use of enzymes opens the door to enantioselective transformations. nih.gov Similarly, photoinduced, copper-catalyzed reactions, while not inherently asymmetric in the reported examples, could potentially be rendered stereoselective through the development of chiral copper catalysts, expanding their utility in chiral synthesis. scispace.com The principles of chiral phase-transfer catalysis and bifunctional organocatalysis, discussed previously, are central to the stereoselective and chiral synthesis of any nitrile-containing compound where a stereocenter is generated via alkylation or other bond-forming events. researchgate.netnih.gov
Synthetic Challenges and Methodological Innovations in this compound Production
The primary synthetic challenge in producing this compound is the efficient and stereoselective construction of the α-quaternary stereocenter. Creating such sterically congested centers with high enantiopurity is a known difficulty in organic synthesis because the reactive center is sterically hindered, which can slow down reaction rates and lower selectivity.
Methodological innovations have been developed to address this challenge. The evolution of chiral phase-transfer catalysts to "fourth generation" systems that are thermally stable and highly active at low catalyst loadings represents a significant advance. phasetransfer.com These catalysts have proven effective for the asymmetric methylation of substrates to create quaternary centers with excellent enantioselectivity and yield. phasetransfer.com Similarly, the application of chiral auxiliaries like pseudoephenamine, which enhances diastereoselectivity in the formation of quaternary carbons compared to earlier auxiliaries, is a key innovation. nih.gov
Furthermore, innovations in process technology, such as the shift from traditional batch production to continuous flow synthesis, are being explored for the production of complex organic molecules. aidic.itresearchgate.net Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, which is particularly important for highly exothermic or fast reactions. This technology can lead to improved safety, higher yields, and greater efficiency, representing a promising future direction for the industrial production of specialized chemicals like this compound. aidic.it
Reaction Mechanisms and Chemical Transformations of 2 Methyl 2 Phenylbutanenitrile
Fundamental Reactivity of the Nitrile Functional Group in 2-Methyl-2-phenylbutanenitrile
The nitrile group is analogous in some respects to a carbonyl group; it is strongly polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic. openstax.orglibretexts.org This electrophilic nature is the foundation for its most common reactions, which involve the addition of nucleophiles across the carbon-nitrogen triple bond. openstax.orgebsco.com
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. libretexts.org This initial attack typically results in the formation of a transient, sp²-hybridized imine anion, which can then undergo further reactions. openstax.orglibretexts.org
One of the most significant reactions is hydrolysis, which converts the nitrile into a carboxylic acid. ebsco.com This process can be catalyzed by either acid or base. chemistrysteps.comorganicchemistrytutor.com
Acid-catalyzed hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. chemistrysteps.comorganicchemistrytutor.comlibretexts.org This activation allows a weak nucleophile, such as water, to attack the carbon. organicchemistrytutor.comlibretexts.org A series of proton transfers follows, leading to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comchemistrysteps.com
Base-catalyzed hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. openstax.orgchemistrysteps.com This forms an imine anion, which is subsequently protonated to yield an amide intermediate that can be hydrolyzed to a carboxylate salt. openstax.orgchemistrysteps.com
Another important nucleophilic addition pathway involves the reaction with organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. chemistrysteps.comucalgary.ca These strong carbon-based nucleophiles add to the nitrile carbon to form an imine salt. libretexts.orgucalgary.ca Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. chemistrysteps.comucalgary.ca This method is effective because the final ketone product is only formed after the addition of water, preventing a second reaction with the highly reactive organometallic reagent. ucalgary.ca
| Reaction Type | Reagent(s) | Intermediate | Final Product |
| Acidic Hydrolysis | H₃O⁺, Heat | Amide | 2-Methyl-2-phenylbutanoic acid |
| Basic Hydrolysis | 1. OH⁻, Heat2. H₃O⁺ | Amide | 2-Methyl-2-phenylbutanoic acid |
| Organometallic Addition | 1. R-MgX or R-Li2. H₃O⁺ | Imine Salt | Ketone |
The carbon-nitrogen triple bond of this compound can be fully reduced to form a primary amine, 2-methyl-2-phenylbutan-1-amine (B14011269). This transformation is a valuable synthetic route for producing primary amines. chemguide.co.uk
The reduction is most commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgwikipedia.orgsparkl.me The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an imine anion. libretexts.orglibretexts.org This intermediate then undergoes a second hydride addition to give a dianion. openstax.orglibretexts.orglibretexts.org An aqueous workup then protonates the dianion to yield the primary amine. libretexts.orglibretexts.org While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not strong enough to reduce nitriles on its own. chemguide.co.uk
Catalytic hydrogenation is another widely used and often more economical method for nitrile reduction. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Group 10 metals such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk
| Reducing Agent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF2. H₂O workup | Primary Amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Ni, Pd, Pt) | Primary Amine |
| Diisobutylaluminium hydride (DIBAL-H) | 1. Toluene, low temp.2. H₂O workup | Aldehyde |
Direct oxidation of the nitrile functional group or the saturated butane (B89635) backbone of this compound is not a commonly reported transformation. However, oxidative reactions can be key steps in the transformation of more complex molecules containing the phenylbutanenitrile core.
Electrophilic and Radical Mechanisms involving this compound
Beyond standard nucleophilic additions, the nitrile group can participate in more complex reaction cascades involving electrophilic and radical intermediates.
Recent synthetic strategies have utilized stable, non-toxic α-aryl nitriles as electrophilic cyanide (CN) sources for the synthesis of complex molecules. nih.gov A closely related compound, 2-methyl-2-phenylpropanenitrile, has been shown to be an effective CN source for creating nitrile-bearing quaternary centers through a thermodynamic transnitrilation and anion-relay strategy. nih.gov
This process involves the reaction of an organolithium reagent with an electrophilic site on a separate molecule, generating a new anion. This anion then undergoes an intramolecular reaction, such as a rearrangement or cyclization, effectively "relaying" the anionic charge to a new position. In the context of transnitrilation, an initial anion adds to a bifunctional molecule, and a subsequent rearrangement or fragmentation transfers the nitrile group. This anion-relay chemistry (ARC) provides a powerful method for constructing complex molecular architectures in a single pot. nih.govnih.gov This approach is valuable for the efficient preparation of nitrile-containing building blocks that are prevalent in pharmaceuticals and useful as synthetic intermediates. nih.gov
Fragmentation is a key component of the anion-relay and transnitrilation strategy. nih.gov In this context, the stable α-aryl nitrile, acting as the electrophilic cyanide source, undergoes fragmentation after the initial nucleophilic attack, releasing the CN group to be incorporated into the final product. nih.gov
Separately, the cyano group can act as a radical acceptor in radical cascade reactions. libretexts.orgrsc.org These reactions often involve the intramolecular addition of a carbon-centered radical to the nitrile's triple bond. libretexts.org This forms a cyclic iminyl radical intermediate. This intermediate can then undergo fragmentation (β-scission), which can lead to ring-opening and migration of the cyano group to a new position, ultimately forming a more stable carbon-centered radical that can participate in further reactions. libretexts.orgresearchgate.net This radical-mediated translocation of cyano groups is a useful tool for the site-selective functionalization of organic molecules. researchgate.net
Intramolecular Cyclization and Rearrangement Mechanisms
The structural arrangement of this compound, featuring a quaternary carbon bonded to a phenyl group, a nitrile, an ethyl group, and a methyl group, provides a unique platform for studying intramolecular reactions. These transformations are often driven by the formation of reactive intermediates that undergo subsequent cyclization or rearrangement to yield more stable products.
Nucleophilic Intramolecular Cyclization to Form Heterocyclic Systems
While direct studies on this compound are not extensively documented, the principles of nucleophilic intramolecular cyclization are well-established for related compounds. This class of reactions involves the attack of a nucleophile, present within the molecule itself, on an electrophilic center to form a cyclic structure. For a derivative of this compound to undergo such a reaction, a nucleophilic group would need to be present on one of the alkyl chains, positioned to attack either the electrophilic carbon of the nitrile group or the phenyl ring via a substitution mechanism.
For instance, a hypothetical derivative containing a terminal hydroxyl or amino group on the ethyl chain could, under appropriate conditions (typically basic or acidic catalysis), attack the nitrile carbon. The nitrile group, while not as electrophilic as a carbonyl, can be activated for nucleophilic attack, especially under acidic conditions where protonation of the nitrogen increases the carbon's electrophilicity. chemistrysteps.com Base-catalyzed cyclization of ketones with nitriles, for example, demonstrates the utility of the nitrile group as an electrophile in forming heterocyclic pyrimidine (B1678525) systems. organic-chemistry.org A complex-mediated nucleophilic aromatic substitution has also been shown to occur with aryl nitriles, indicating that even the phenyl ring can act as an electrophilic site for intramolecular cyclization under specific conditions. nih.gov
The general mechanism for such a cyclization would proceed as follows:
Activation: The nitrile group is activated, or a nucleophile is generated elsewhere in the molecule (e.g., deprotonation of an alcohol).
Intramolecular Attack: The internal nucleophile attacks the electrophilic center.
Ring Closure: A new bond is formed, resulting in a heterocyclic ring.
Protonation/Rearomatization: Subsequent proton transfers or other steps lead to the final, stable heterocyclic product.
1,2-Aryl Shift Mechanisms in Related Transformations
The 1,2-aryl shift is a type of carbocation rearrangement where an aryl group migrates from one atom to an adjacent atom. libretexts.orgwikipedia.org This rearrangement is a fundamental process in organic chemistry, driven by the formation of a more stable carbocation intermediate. libretexts.org For a transformation involving this compound to proceed via a 1,2-aryl shift, a carbocation would first need to be generated at a carbon atom adjacent to the quaternary center.
A plausible scenario would involve a derivative, for example, where the ethyl group is substituted with a leaving group (e.g., a hydroxyl group that can be protonated and leave as water). Loss of the leaving group would generate a primary carbocation, which is highly unstable. This instability would provide a strong driving force for rearrangement. The adjacent, electron-rich phenyl group at the quaternary center is an excellent migrating group. It can shift with its pair of electrons to the carbocationic center, resulting in the formation of a more stable tertiary carbocation. wikipedia.org
The mechanism can be visualized in these steps:
Formation of a Carbocation: A leaving group departs from a carbon adjacent to the quaternary center.
1,2-Aryl Shift: The phenyl group migrates from the quaternary carbon to the adjacent carbocationic carbon. This proceeds through a bridged, phenonium ion-like transition state.
Formation of a More Stable Carbocation: The positive charge is now located on the original quaternary carbon, which is a more stable tertiary carbocation.
Product Formation: The rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form the final product.
Studies on the bromination of allylaryls have shown that electron-rich aryl rings readily promote 1,2-shifts to form spiro intermediates, underscoring the migratory aptitude of the phenyl group. acs.orgnih.gov The efficiency of the shift is influenced by the electronic properties of the aryl ring; electron-donating groups enhance the rate of migration. nih.gov
Influence of Reaction Conditions on Mechanisms and Selectivity
The pathway a reaction takes and the stereochemical outcome are profoundly influenced by the conditions under which it is run. For complex molecules like this compound, solvent, reagents, and stoichiometry are critical levers for controlling transformations.
Solvent Effects on Reactive Conformation and Stereoselectivity
The choice of solvent can dramatically alter the rate, and more importantly, the selectivity of a reaction. Solvents can influence the stability of reactants, transition states, and products. In stereoselective reactions, the solvent can affect the conformational equilibrium of the substrate, favoring a reactive conformation that leads to a specific stereoisomer.
For reactions involving α,α-disubstituted phenylacetonitriles, the solvent's polarity and its ability to engage in specific interactions like hydrogen bonding are crucial.
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are effective at solvating cations but not anions. In reactions involving anionic nucleophiles, this can lead to a more "naked," and therefore more reactive, anion, potentially increasing reaction rates. Studies on nucleophilic reactions of aryl acetates in acetonitrile-water mixtures show that the rate and equilibrium constants (pKa) are highly dependent on the solvent composition. nih.gov
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both cations and anions and can participate in hydrogen bonding. This can stabilize charged intermediates and transition states. However, they can also cage nucleophiles, potentially reducing their reactivity.
Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, aggregation of polar reactants may occur, and reaction pathways can be dictated by these solute-solute interactions rather than solute-solvent interactions.
The table below illustrates hypothetical solvent effects on a reaction's stereoselectivity, drawing from general principles observed in organic synthesis.
| Solvent | Dielectric Constant (ε) | Typical Effect on Transition State | Hypothetical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Hexane | 1.9 | Minimal stabilization of polar transition states | 2:1 |
| Toluene | 2.4 | Stabilization via π-stacking possible | 3:1 |
| Dichloromethane | 9.1 | Moderate stabilization of polar transition states | 5:1 |
| Acetonitrile | 37.5 | Strong stabilization of polar/charged transition states | 10:1 |
Role of Bases and Reagents in Mechanistic Divergence
Bases and other reagents are pivotal in initiating reactions and directing them down specific mechanistic pathways. In reactions involving nitriles, bases can play multiple roles. In a Michael addition, for instance, a catalytic amount of base is used to generate a carbanion from an activated methylene (B1212753) compound, which then acts as the nucleophile. core.ac.uk The choice of base—its strength, steric bulk, and counter-ion—can determine which proton is abstracted and the subsequent reactivity of the resulting anion.
For a compound like this compound, there are no acidic α-hydrogens on the quaternary carbon. However, a strong base could potentially deprotonate one of the methylene protons on the ethyl group, generating a carbanion that could participate in subsequent reactions.
The divergence of mechanisms can be seen in the reduction of nitriles. Strong reducing agents like LiAlH₄ reduce nitriles to primary amines. libretexts.orglibretexts.org In contrast, a milder, bulkier reducing agent like diisobutylaluminum hydride (DIBAL-H) allows for the reaction to be stopped at the intermediate imine stage, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.org
| Reagent | Reaction Type | Plausible Product from a Nitrile | Mechanism |
| LiAlH₄ | Reduction | Primary Amine | Nucleophilic addition of two hydride equivalents. libretexts.org |
| DIBAL-H, then H₃O⁺ | Reduction | Aldehyde | Nucleophilic addition of one hydride equivalent, followed by hydrolysis. libretexts.org |
| Grignard Reagent (R-MgBr) | Nucleophilic Addition | Ketone | Nucleophilic addition of an alkyl/aryl group, followed by hydrolysis. libretexts.org |
| Strong Base (e.g., LDA) | Deprotonation | Carbanion (at adjacent C) | Acid-base reaction. |
Kinetic and Stoichiometric Mechanistic Studies
Kinetic studies are essential for elucidating reaction mechanisms by providing information about the reaction rate, the order of the reaction with respect to each reactant, and the activation energy. dissertationtopic.net By systematically varying the concentration of reactants and catalysts and measuring the effect on the reaction rate, a rate law can be determined. This rate law provides direct insight into the composition of the transition state of the rate-determining step.
For a proposed multi-step reaction, such as a base-catalyzed cyclization, kinetic analysis can confirm the roles of the different species. For example, if a reaction is found to be first-order in the substrate and first-order in the base, it suggests that both molecules are involved in the rate-determining step. libretexts.org Kinetic isotope effects, where an atom is replaced by its heavier isotope (e.g., H with D), can reveal whether a particular C-H bond is broken in the rate-determining step. researchgate.net
A hypothetical kinetic study on a reaction of a this compound derivative might yield data like the following, used to determine the reaction order.
| Experiment | Initial [Substrate] (M) | Initial [Base] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
Advanced Characterization and Analytical Methodologies for 2 Methyl 2 Phenylbutanenitrile Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the analysis of 2-Methyl-2-phenylbutanenitrile, providing detailed information on its molecular structure, composition, and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for its characterization.
NMR spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most direct insight into the molecular structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the ethyl group's methylene (B1212753) (-CH₂) moiety, the methyl protons of the ethyl group, and the protons of the lone methyl group attached to the same quaternary carbon. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the nitrile carbon, the quaternary carbon, the aromatic carbons, and the carbons of the methyl and ethyl groups. docbrown.infodocbrown.info
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often required for complete structural assignment, especially for complex molecules where signal overlap can occur in 1D spectra. chemicalbook.compharmaffiliates.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (²J and ³J), allowing for the identification of adjacent protons. For this compound, COSY would show a correlation between the methylene and methyl protons of the ethyl group, confirming its presence.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This technique would definitively assign the proton signals for the methyl, methylene, and aromatic groups to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This would establish the connectivity around the non-protonated quaternary carbon. For instance, HMBC would show correlations from the protons of the methyl and ethyl groups to the quaternary carbon and the nitrile carbon, confirming the complete molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | Structural Assignment |
| Aromatic | ¹H | 7.2 - 7.5 | Multiplet | 5H | -C₆H ₅ |
| Methylene | ¹H | ~1.9 - 2.1 | Quartet | 2H | -CH₂ CH₃ |
| Methyl | ¹H | ~1.6 | Singlet | 3H | -CH₃ |
| Methyl | ¹H | ~0.9 | Triplet | 3H | -CH₂CH₃ |
| Aromatic | ¹³C | 125 - 145 | - | - | -C ₆H₅ |
| Nitrile | ¹³C | ~122 | - | - | -C N |
| Quaternary | ¹³C | ~45 | - | - | -C (CN)(CH₃)(CH₂CH₃)(C₆H₅) |
| Methylene | ¹³C | ~35 | - | - | -CH₂ CH₃ |
| Methyl | ¹³C | ~25 | - | - | -CH₃ |
| Methyl | ¹³C | ~8 | - | - | -CH₂CH₃ |
The nitrile group's electronic properties can lead to specific intermolecular interactions with solvent molecules, which can be studied using advanced NMR techniques. nih.govnih.gov The chemical shift of the nitrile nitrogen in ¹⁵N NMR spectroscopy is particularly sensitive to its local environment, including hydrogen bonding. nih.gov Changes in the ¹H and ¹³C chemical shifts of this compound when measured in different solvents (e.g., from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-donating solvent like methanol-d₄) can indicate which parts of the molecule are most affected by solvation.
Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the solvation sphere directly. NOESY detects through-space interactions between nuclei that are in close proximity. Cross-peaks between the protons of this compound and the protons of the solvent molecules would provide direct evidence of their spatial proximity, helping to map the arrangement of solvent molecules around the solute. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound or for identifying an unknown. researchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₁₁H₁₃N, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula.
For example, the theoretical monoisotopic mass of the molecular ion [M]⁺• of this compound is 159.1048 u. An HRMS instrument would be able to measure this value to several decimal places, allowing it to be distinguished from other potential formulas that might have the same nominal mass of 159.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is an ideal method for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals in a sample. pharmaffiliates.comresearchgate.net
In the context of this compound, GC-MS analysis would begin with the injection of the sample into the GC, where it is vaporized. The components of the mixture are then separated as they travel through a capillary column, with different compounds eluting at different times (retention times) based on their volatility and interaction with the column's stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library. jmchemsci.com
Potential impurities in a sample of this compound would likely stem from its synthesis, which typically involves the α-alkylation of a precursor like phenylacetonitrile (B145931). researchgate.netacs.org Such impurities could include unreacted starting materials, reagents, or by-products from incomplete or side reactions.
Table 2: Potential Process-Related Impurities in this compound Detectable by GC-MS
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Phenylacetonitrile | C₈H₇N | 117.15 | Starting material |
| 2-Phenylpropanenitrile | C₉H₉N | 131.17 | Intermediate / Starting material |
| 2-Phenylbutanenitrile | C₁₀H₁₁N | 145.20 | Under-alkylation by-product |
| 2-Methyl-2-phenylbutanamide | C₁₁H₁₅NO | 177.24 | Hydrolysis of nitrile group |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are pivotal in elucidating the molecular structure and electronic properties of this compound. These methods provide detailed insights into the functional groups present, as well as the nature of electronic transitions within the molecule.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. vscht.czdocbrown.info
For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent of these is the sharp, strong absorption band in the region of 2200-2300 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. researchgate.net Additionally, the spectrum exhibits absorptions corresponding to the aromatic phenyl group, including C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ range. vscht.cz The presence of the aliphatic methyl and ethyl groups is confirmed by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. libretexts.orglibretexts.orgdocbrown.info
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2200-2300 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Methyl C-H | Bend | ~1375 |
| Methylene C-H | Bend | ~1465 |
By analyzing the positions, intensities, and shapes of these absorption bands, researchers can confirm the presence of the key functional groups within this compound and distinguish it from other related compounds. masterorganicchemistry.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgshu.ac.uk The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure. uzh.ch
In this compound, the primary chromophores responsible for UV absorption are the phenyl group and the nitrile group. The phenyl group gives rise to π → π* transitions, which are typically strong absorptions. cutm.ac.in These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org The nitrile group can also exhibit n → π* transitions, where a non-bonding electron from the nitrogen atom is promoted to an antibonding π* orbital. cutm.ac.in These transitions are generally weaker than π → π* transitions. shu.ac.uk
The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to these electronic transitions. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the phenyl ring.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govbiointerfaceresearch.com This method is highly sensitive and provides detailed information about the electronic structure and environment of the unpaired electron. ichtj.waw.pl
In the context of this compound research, EPR spectroscopy would be instrumental in studying reactions that proceed through radical intermediates. For instance, if this compound were involved in a reaction where a radical is formed, EPR could be used to detect and characterize this transient species. nih.gov The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the specific radical and understanding the distribution of the unpaired electron within the molecule. rsc.org
While stable free radicals are not a feature of the ground state of this compound itself, the formation of radical ions or its participation in radical-mediated reactions would make EPR an indispensable analytical tool. nih.gov
Crystallographic Studies of this compound and its Complexes
Crystallographic techniques, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information about molecular structure, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a molecule. springernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. nih.govscispace.com
For a chiral molecule like this compound, SCXRD is uniquely capable of determining its absolute configuration, provided a suitable crystal is obtained. springernature.comnih.gov This is crucial for understanding its stereochemical properties and for applications where enantiomeric purity is important. thieme-connect.denih.gov The crystallographic data would reveal the exact spatial arrangement of the methyl, ethyl, phenyl, and nitrile groups around the chiral quaternary carbon center.
The crystal packing of this compound, as determined by SCXRD, would also provide insights into the intermolecular forces that govern its solid-state structure, such as van der Waals interactions and potential weak hydrogen bonds involving the nitrile nitrogen. researchgate.net
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what might be obtained from an SCXRD experiment.
This compound, through its nitrile functional group, has the potential to act as a ligand and form complexes with various metal ions. researchgate.net The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. nih.gov The study of such metal complexes is important for understanding their synthesis, structure, and potential applications in catalysis and materials science.
Furthermore, in cases where reaction intermediates can be crystallized, crystallography can provide a snapshot of the molecular structure at a specific point along a reaction pathway. osti.gov This can offer profound insights into reaction mechanisms that are difficult to obtain by other means.
Chromatographic and Other Analytical Separations
In the research and analysis of this compound, a variety of chromatographic and analytical techniques are employed to ensure the purity, structure, and thermodynamic properties of the compound. These methods are crucial for both monitoring the progress of its synthesis and for the detailed characterization of the final product.
High-Performance Liquid Chromatography (HPLC) including Chiral Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. A primary application of HPLC in the study of this compound is in chiral separations to resolve its enantiomers, as the stereochemistry of such molecules can be critical in pharmaceutical and biological contexts.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed for the resolution of a wide range of chiral compounds. nih.gov For this compound, a normal-phase HPLC method utilizing a chiral column is often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol, is optimized to achieve the best separation. nist.gov
The development of a successful chiral HPLC method involves screening various chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. nih.gov The retention times and resolution factor are key parameters evaluated during method development.
Below is a representative data table illustrating a potential HPLC method for the chiral separation of this compound.
Table 1: Illustrative HPLC Parameters for Chiral Separation of this compound
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Thin Layer Chromatography (TLC) and Flash Column Chromatography (FCC) for Reaction Monitoring and Purification
Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions leading to the synthesis of this compound. Its simplicity and low cost make it an ideal technique for qualitative analysis in the organic chemistry laboratory. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized under UV light or by using a suitable staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.
Flash Column Chromatography (FCC) is a preparative technique used for the purification of this compound from reaction byproducts and unreacted starting materials. orgsyn.org The choice of the solvent system for FCC is typically guided by prior TLC analysis. A solvent system that provides a good separation of the desired product from impurities on the TLC plate, with an Rf value for the product of around 0.2-0.4, is often a good starting point for FCC. rochester.edu Silica gel is the most commonly used stationary phase for the purification of nitriles. rochester.edu
A typical workflow involves concentrating the crude reaction mixture and adsorbing it onto a small amount of silica gel. This solid-phase sample is then loaded onto the top of a pre-packed silica gel column. The elution is carried out with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure this compound.
The following table provides an example of TLC and FCC parameters that could be used in the purification of this compound.
Table 2: Representative TLC and FCC Parameters for this compound
| Parameter | Thin Layer Chromatography (TLC) | Flash Column Chromatography (FCC) |
| Stationary Phase | Silica gel 60 F254 | Silica gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (8:2, v/v) | Gradient elution: Hexane to Hexane / Ethyl Acetate (9:1, v/v) |
| Visualization | UV lamp (254 nm) | - |
| Rf of Product | ~0.35 | - |
| Purpose | Reaction monitoring | Purification of crude product |
Calorimetric Analysis for Thermodynamic Studies
Calorimetry is a powerful analytical technique for determining the thermodynamic properties of chemical compounds and their reactions. For this compound, calorimetric studies can provide valuable data on its enthalpy of formation, heat capacity, and the thermodynamics of any phase transitions. Techniques such as bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. Differential Scanning Calorimetry (DSC) is another valuable tool for measuring heat flow associated with thermal transitions, such as melting and boiling points, and for studying the thermal stability of the compound.
The thermodynamic data obtained from calorimetric measurements are fundamental for understanding the energetic properties of this compound and for process safety assessments in larger-scale synthesis. For instance, the heat capacity is a critical parameter for designing heating and cooling systems in a chemical reactor.
Table 3: Plausible Thermodynamic Data for a Substituted Butanenitrile Determined by Calorimetry
| Thermodynamic Property | Symbol | Plausible Value | Units |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | +50 | kJ/mol |
| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | -10 | kJ/mol |
| Standard Molar Heat Capacity (liquid) | Cp(l) | 200 | J/(mol·K) |
| Enthalpy of Vaporization | ΔHvap | 60 | kJ/mol |
| Melting Point | Tm | -50 | °C |
| Boiling Point | Tb | 230 | °C |
Computational and Theoretical Investigations of 2 Methyl 2 Phenylbutanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of molecules. nih.govlettersinhighenergyphysics.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov
For 2-Methyl-2-phenylbutanenitrile, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths and angles.
Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Predict Reactivity Descriptors: Use conceptual DFT to calculate global reactivity indices such as electronegativity, chemical hardness, and electrophilicity. These descriptors help in understanding the molecule's potential behavior in chemical reactions. nih.gov
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecular surface. MEP maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering insights into how the molecule would interact with other reagents.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular electron delocalization effects. dergipark.org.trq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation of a molecule. wikipedia.orgresearchgate.net
Key applications of NBO analysis for this compound would include:
Natural Population Analysis (NPA): Calculation of the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods. The analysis would reveal the charge on the nitrile nitrogen, the quaternary carbon, and the atoms of the phenyl ring. dergipark.org.tr
Electron Delocalization and Hyperconjugation: NBO analysis quantifies the stabilizing interactions arising from electron delocalization, such as hyperconjugation. It calculates the second-order perturbation energy (E(2)) for donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). wikipedia.org For this compound, this would reveal stabilizing interactions between the phenyl ring's π-orbitals and adjacent σ-bonds, or interactions involving the nitrile group.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the intrinsic electronic properties, molecular modeling and dynamics simulations are used to understand the behavior of molecules in a broader context, such as in solution or over time.
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Solvation models are used to account for these effects computationally. rsc.org These models can be broadly categorized as:
Implicit (Continuum) Solvation Models: The solvent is represented as a continuous medium with a defined dielectric constant. This is a computationally efficient way to estimate the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically surrounding the solute molecule in a "box." This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and provides a more detailed picture of the solvation sphere. aps.org
For this compound, these models would be used to calculate the solvation free energy, which is crucial for predicting its solubility and understanding its behavior in different solvents. umsl.edu
Molecules with single bonds, like the ethyl and phenyl groups in this compound, can exist in various spatial arrangements known as conformations.
Conformational Analysis: This process involves systematically rotating the single bonds to map the potential energy surface of the molecule. The goal is to identify the low-energy, stable conformers and the energy barriers for interconversion between them. This is essential for understanding the molecule's predominant shape, which influences its physical properties and biological activity. figshare.com
Transition State Modeling: When studying a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry and energy of the transition state, which is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state (the activation energy) is a key determinant of the reaction rate.
Theoretical Mechanistic Studies
Theoretical mechanistic studies combine the aforementioned computational techniques (DFT, NBO, transition state modeling) to provide a detailed, step-by-step description of a chemical reaction pathway. nih.govrsc.org For a compound like this compound, such studies could be applied to investigate:
Synthesis Reactions: Elucidate the mechanism of its formation, for example, through the nucleophilic attack of a cyanide ion on a corresponding carbocation. Calculations would map the energy profile of the reaction, identifying intermediates and transition states to confirm the most plausible pathway.
Decomposition or Reaction Pathways: Investigate its stability and potential reactions, such as hydrolysis of the nitrile group. Theoretical studies can predict the feasibility of different reaction channels under various conditions and provide insights into the regio- and stereoselectivity of the reactions. rsc.orgnih.gov
By analyzing the electronic structure and energies of all species along a proposed reaction path, computational chemistry offers a powerful complement to experimental studies, providing insights that are often difficult or impossible to obtain through experiment alone.
Elucidation of Catalytic Cycles via Computational Approaches
Understanding the catalytic cycles involved in the synthesis of nitriles is crucial for optimizing reaction conditions and improving yields. While direct computational studies on this compound are not prevalent, valuable insights can be drawn from theoretical investigations into analogous reactions, such as the hydrocyanation of styrenes, which produce structurally related phenyl-substituted nitriles. tue.nlmdpi.com
Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a powerful method for nitrile synthesis. tue.nl Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions, which are often catalyzed by transition metal complexes like nickel. tue.nlbris.ac.uk These studies help to map out the potential energy surface of the reaction, identifying intermediates and transition states.
A common approach involves evaluating a proposed catalytic cycle through DFT calculations to establish a mechanistic hypothesis. bris.ac.uk For the nickel-catalyzed hydrocyanation of an alkene like styrene (B11656), a simplified cycle typically involves the following key steps, each of which can be modeled computationally:
Oxidative Addition: The cycle often begins with the oxidative addition of HCN to the low-valent metal center (e.g., Ni(0)).
Alkene Coordination: The alkene substrate then coordinates to the metal hydride complex.
Migratory Insertion: The coordinated alkene inserts into the metal-hydride or metal-cyanide bond. This step is often crucial for determining the regioselectivity of the reaction (i.e., whether the branched or linear nitrile is formed).
Reductive Elimination: The final step is the reductive elimination of the nitrile product, which regenerates the active catalyst for the next cycle. mdpi.com
Computational studies have shown that electron-withdrawing π-acceptor ligands, such as phosphites, can accelerate the rate-limiting reductive elimination step, thereby improving yield and selectivity. mdpi.com Furthermore, DFT calculations can model the influence of co-catalysts, such as Lewis acids like AlCl₃, on the activation and reaction free energies of the catalytic cycle. tue.nl
Table 1: Application of Computational Methods in Catalytic Cycle Elucidation
| Computational Method | Purpose in Catalytic Cycle Analysis | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of activation and reaction free energies for elementary steps. | tue.nl |
| Quantum Harmonic Oscillator Approximation | Computation of vibrational frequencies to characterize stationary points (minima and transition states). | tue.nl |
| Ab initio Methods | High-accuracy calculation of electronic structure and energies of intermediates and transition states. | tue.nl |
Prediction of Reaction Pathways and Selectivity in Nitrile Transformations
Beyond elucidating known catalytic cycles, computational approaches can predict novel reaction pathways and forecast the selectivity of chemical transformations involving nitriles. nih.govrsc.org This predictive power is essential for designing new synthetic routes and understanding the reactivity of complex molecules.
DFT-based tools have been developed to predict the propensity of a nitrile group to react with nucleophiles. nih.gov By calculating the activation energies (Ea) for the nucleophilic attack, a relative scale of reactivity can be established. nih.gov For instance, a combined computational and experimental study on the reaction between various nitriles and cysteine demonstrated that DFT calculations could effectively predict reaction kinetics, providing a tool for assessing both covalent drug design and potential toxicity. nih.gov
Machine learning is also emerging as a powerful tool for predicting reaction outcomes. rsc.org Models can be trained on large datasets of known reactions to predict the products and even the entire reaction pathway for a new set of reactants. rsc.orgnih.gov These approaches can identify key structural fragments of intermediates and classify them according to fundamental reaction rules. rsc.org
In the context of nitrile synthesis, such as the hydrocyanation of alkenes, computational studies are vital for understanding and predicting selectivity. The hydrocyanation of styrene derivatives can yield either a branched isomer (like 2-phenylpropionitrile) or a linear isomer. A recently developed transfer hydrocyanation method, which avoids the use of HCN gas, shows anti-Markovnikov selectivity with styrene derivatives, a feature that can be rationalized through mechanistic studies. wiley.com Computational analysis can shed light on the factors controlling this regioselectivity, aiding in the targeted synthesis of specific isomers. researchgate.net
Table 2: Predictive Power of Computational Approaches in Nitrile Chemistry
| Computational Approach | Predicted Outcome | Application Example | Reference |
|---|---|---|---|
| DFT-based Energy Calculations | Reactivity with nucleophiles | Predicting the rate of reaction between nitriles and cysteine. | nih.gov |
| Machine Learning & Reaction Networks | Products and reaction pathways | Predicting outcomes for fundamental organic reactions. | rsc.org |
Structure-Property Relationships and Predictive Modeling
The relationship between a molecule's chemical structure and its macroscopic properties is a cornerstone of chemical science. For this compound, predictive modeling can be used to estimate properties ranging from its reactivity to its sensory characteristics, such as odor.
Olfactophore Modeling for Structure-Odor Relationships of Butanenitrile Derivatives
The attempt to correlate the chemical structure of a molecule with its perceived odor is known as a structure-odor relationship (SOR). perfumerflavorist.com Two primary features of a molecule are considered critical for its odor: its shape, volume, and profile ("stereocity") and the electronic charge distribution across it ("electronicity"). perfumerflavorist.com For over a century, it has been observed that molecules with similar structures often possess similar odors. perfumerflavorist.com
Nitriles are a functional group of significant interest in the flavor and fragrance industries. researchgate.net Volatile nitriles often have odors that are comparable to their corresponding aldehydes; however, the nitrile group can impart a distinct "metallic" character to the scent. researchgate.net For example, citronellyl nitrile is described as having a metallic lemongrass odor, in contrast to the purely citrus scent of citronellal. researchgate.net This modification of odor character by the nitrile group makes SOR studies particularly relevant.
Olfactophore modeling is a computational technique used to identify the specific arrangement of molecular features (an olfactophore) responsible for a particular odor. By comparing the structures of various molecules that elicit a similar olfactory response, researchers can build a 3D model that defines the essential steric and electronic properties required to interact with a specific olfactory receptor.
More recently, machine learning and artificial intelligence have been applied to predict the odor of a chemical from its structure. plos.orguniv-paris-diderot.fr Graph Neural Network (GNN) models, for instance, can be trained on large databases of chemicals with known odors. univ-paris-diderot.fr These models learn to associate patterns in the molecular graph with specific odor descriptors. Web servers like Pred-O3 compile extensive databases of odorant molecules and their associated odors and provide tools to predict the odor profile of a new molecule based on its structure using GNN methodology. univ-paris-diderot.fr Such predictive models are invaluable for discovering new fragrance ingredients and for understanding the complex code that links molecular structure to olfactory perception. nih.gov
Table 3: Odor Characteristics of Selected Nitriles
| Compound Name | Analogous Aldehyde | Described Odor Profile | Reference |
|---|---|---|---|
| Cumin nitrile | Cuminaldehyde | Metallic cumin | researchgate.net |
| Citronellyl nitrile | Citronellal | Metallic lemongrass | researchgate.net |
Applications of 2 Methyl 2 Phenylbutanenitrile in Advanced Chemical Synthesis and Materials Science Research
Role in Complex Organic Molecule Synthesis
The utility of a chemical compound in organic synthesis is often determined by its structural features and the reactivity of its functional groups. The nitrile group is a highly versatile functional group in organic chemistry, capable of undergoing a variety of transformations. fiveable.me The presence of this group, combined with a stable phenyl ring and a sterically defined quaternary center, makes 2-Methyl-2-phenylbutanenitrile a compound of interest for constructing intricate molecular architectures.
Building Block for Advanced Organic Intermediates
In the field of synthetic chemistry, "building blocks" are relatively simple molecules that provide specific structural motifs for the assembly of larger, more complex target compounds. lifechemicals.com These reagents are typically characterized by favorable physicochemical properties and reactive functional groups that facilitate their incorporation into a synthetic pathway. lifechemicals.com this compound possesses the necessary attributes to function as a valuable building block.
The molecule can introduce a unique gem-dimethylphenyl moiety into a target structure. The nitrile group serves as a versatile chemical handle, allowing for its conversion into other important functional groups. For instance, it can be hydrolyzed to form carboxylic acids or amides, or reduced to form primary amines. fiveable.me These transformations allow chemists to integrate the core structure of this compound into diverse and complex molecular frameworks, making it a useful intermediate for medicinal chemistry and drug discovery programs. lifechemicals.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5558-93-0 |
| Molecular Formula | C₁₁H₁₃N sigmaaldrich.com |
| Molecular Weight | 159.233 g/mol sigmaaldrich.com |
| Synonym | 2-Methyl-2-phenyl-butyronitrile sigmaaldrich.com |
Precursor in Multistep Organic Syntheses, exemplified by related compounds
Multistep synthesis is the process of creating a complex molecule through a sequence of chemical reactions. fiveable.me This approach allows for the systematic construction of intricate molecular designs that are not accessible through simpler methods. fiveable.me The selection of appropriate reagents at each stage is critical to ensure high yields and minimize unwanted side reactions.
While specific industrial-scale multistep syntheses involving this compound are not extensively documented, its potential as a precursor is evident from the well-established chemistry of nitriles. Nitriles are common precursors for a wide array of nitrogen-containing compounds. fiveable.me The transformations of the nitrile group are fundamental in many synthetic sequences.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine |
| Partial Hydrolysis | H₂O₂, base | Amide |
These reactions demonstrate how this compound could serve as an early-stage intermediate. For example, its conversion to 2-methyl-2-phenylbutanoic acid or 2-methyl-2-phenylbutan-1-amine (B14011269) would yield new intermediates with different reactivity, enabling their participation in a wide range of subsequent coupling and functionalization reactions essential for building complex pharmaceuticals or agrochemicals. fiveable.me
Contributions to Chiral Synthesis and Asymmetric Catalysis
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. sigmaaldrich.com This is often achieved using chiral auxiliaries or asymmetric catalysis, where a chiral influence guides the stereochemical outcome of a reaction.
Development of Chiral Auxiliaries and Ligands for Stereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
The parent molecule, this compound, is achiral. However, its rigid scaffold provides a foundation upon which chiral elements could be installed. Through functionalization of the phenyl ring or modification of the alkyl chains, it is conceivable that derivatives of this compound could be developed into novel chiral auxiliaries. For a compound to function effectively as a chiral auxiliary, it must enable highly stereoselective transformations and be readily removable without causing racemization. The development of such derivatives would involve strategic modifications to create a chiral environment around a reactive center, thereby controlling the approach of reagents to a prochiral substrate.
Potential in Materials Science Research
The search for new organic molecules for materials science applications is driven by the need for materials with tailored electronic, optical, and physical properties. The molecular structure of this compound suggests potential utility in this field.
Development of Specialty Chemicals with Unique Functional Properties
The properties of organic materials are a direct consequence of the structure of their constituent molecules. The this compound structure combines several features of interest for materials science. The phenyl group can participate in π-stacking interactions and contributes to thermal stability. The polar nitrile group can influence the dielectric properties and solubility of a material.
These characteristics suggest that this compound could be investigated as a monomer or an additive in the creation of specialty polymers. Its incorporation into a polymer backbone could impart specific properties, such as increased thermal resistance or modified solubility in organic solvents. Furthermore, the nitrile group can be a site for post-polymerization modification, allowing for the fine-tuning of material properties. While specific applications are yet to be realized, the molecular features of this compound make it a candidate for exploration in the design of novel functional organic materials.
Innovations in Functional Materials Requiring Specialized Organic Scaffolds
The nitrile functional group (–C≡N) is a valuable component in the synthesis of advanced functional materials due to its polarity and reactivity. lu.se Phenylnitrile compounds, a category that includes this compound, offer a rigid aromatic core and a reactive nitrile group, making them attractive candidates for constructing specialized organic scaffolds. These scaffolds are foundational structures in materials science, providing a framework upon which functional polymers and porous materials can be built.
In polymer science, the nitrile group can be chemically modified to introduce new functionalities. researchgate.net For instance, polymers containing nitrile groups can undergo reactions like hydrolysis to form amides and carboxylic acids, or reduction to create primary amines. researchgate.net These transformations allow for the tailoring of a polymer's physical and chemical properties. Lignin-inspired nitrile-containing methacrylate (B99206) monomers have been used to create bio-based polymers with high glass transition temperatures. lu.se The incorporation of nitrile functionalities is a strategy to enhance the thermal properties of polymers. lu.se
Forensic Chemistry and Impurity Profiling Research (as a research area focusing on chemical analysis)
In forensic chemistry, the analysis of impurities in seized illicit drugs provides crucial intelligence for law enforcement agencies. unodc.org This practice, known as impurity profiling, can help to establish links between different drug seizures, identify the synthetic route used, and trace the geographical origin of the illicit materials. unodc.orgojp.gov The chemical signature of a drug sample is determined by the presence and relative abundance of starting materials, intermediates, by-products, and other artifacts of the manufacturing process. ojp.gov
Phenylnitrile compounds, including isomers and derivatives of this compound, are of significant interest in this field as they can be precursors or by-products in the clandestine synthesis of amphetamine-type stimulants (ATS). nih.govflinders.edu.au For example, α-phenylacetoacetonitrile (APAAN) has been identified as a major pre-precursor for the production of amphetamine and methamphetamine. nih.govresearchgate.net The analysis of impurities specific to the use of APAAN and other nitrile-based precursors is a key focus of forensic research. nih.govflinders.edu.au
Identification of Synthesis Route Markers and Characteristic Impurities
The identification of specific chemical markers within a seized drug sample is a cornerstone of forensic intelligence. These markers are compounds that are characteristic of a particular synthesis method or a specific batch of precursors. researchgate.net Research into the clandestine synthesis of methamphetamine from APAAN has led to the identification of several key impurities that serve as route-specific markers. nih.govflinders.edu.au
One such study identified 2-phenylbutyronitrile as a characteristic impurity when APAAN is used in methamphetamine synthesis. nih.govflinders.edu.au This compound is a structural isomer of this compound. The presence of 2-phenylbutyronitrile and other related compounds, such as (E)-3-(methylamino)-2-phenylbut-2-enenitrile and 3-(methylamino)-2-phenylbutanenitrile, provides strong evidence for the use of APAAN as a precursor. nih.gov
The formation of these impurities is dependent on the specific reagents and conditions used in the synthesis, such as the Leuckart method or reductive amination pathways. ojp.govnih.gov By characterizing these minor components, forensic chemists can create a detailed chemical profile of the drug, which can be invaluable for tracking drug trafficking networks and understanding trends in illicit drug manufacturing. nih.govcij.gob.mx
Table 1: Characteristic Impurities Identified in Methamphetamine Synthesized from APAAN
| Impurity Name | Synthesis Method(s) | Reference |
|---|---|---|
| 2-Phenylbutyronitrile | Leuckart, Reductive Amination | nih.govflinders.edu.au |
| (E)-3-(methylamino)-2-phenylbut-2-enenitrile | Leuckart, Reductive Amination | nih.gov |
| 3-(methylamino)-2-phenylbutanenitrile | Leuckart, Reductive Amination | nih.gov |
| 3-methyl-2,4-diphenylpentanedinitrile | Leuckart, Reductive Amination | nih.gov |
| 3-hydroxy-2-phenylbutanenitrile | Leuckart, Reductive Amination | nih.gov |
Electrochemical Sensing Methodologies for Precursors and Analogues
The development of rapid, sensitive, and portable analytical methods for the detection of illicit drugs and their precursors is a priority in forensic science. Electrochemical sensors offer a promising alternative to traditional chromatographic techniques, providing on-site detection capabilities. researchgate.net These sensors work by measuring the change in electrical current or potential that occurs when the target analyte interacts with a specially modified electrode surface. frontiersin.org
While specific electrochemical sensors for this compound have not been extensively reported, the electrochemical properties of the nitrile group and the phenyl group suggest that its detection is feasible. acs.org Research has demonstrated the development of electrochemical sensors for various related compounds, including methamphetamine and other amphetamine-type stimulants. researchgate.netresearchgate.netrsc.org For instance, voltammetric methods have been developed for the determination of methamphetamine in biological samples using modified electrodes. researchgate.netresearchgate.net
Furthermore, enzyme-based electrochemical sensors have been designed for the detection of benzonitrile (B105546) derivatives. tufts.edu These sensors utilize nitrilase enzymes that selectively hydrolyze the nitrile group, producing ammonia (B1221849) which can then be detected by an ammonia gas sensing electrode. tufts.edu This principle could potentially be adapted for the detection of this compound and its analogues. The development of such sensors would provide law enforcement with a valuable tool for the rapid screening of suspected clandestine laboratories and precursor chemicals.
Q & A
Q. What are the established synthetic routes for 2-methyl-2-phenylbutanenitrile, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step reactions starting from phenylacetonitrile derivatives. A common method includes alkylation or nucleophilic substitution using precursors like benzyl cyanide with methylating agents (e.g., dimethyl carbonate) under basic conditions (e.g., sodium methoxide). Reaction parameters such as temperature (160–200°C), pressure (2±0.2 MPa), and reaction time (4–6 hours) critically impact yield and byproduct formation .
Q. Methodological Insight :
- Step 1 : Optimize stoichiometry of phenylacetonitrile and methylating agent.
- Step 2 : Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Step 3 : Purify via fractional distillation or column chromatography to isolate the nitrile.
Table 1 : Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation with DMC | 180°C, 2 MPa, 5h | 78 | 95 |
| Nucleophilic Substitution | RT, NaOMe, 24h | 65 | 88 |
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and phenyl groups on C2).
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
- GC-MS : Molecular ion peak at m/z 159 (C₁₁H₁₃N⁺).
Q. Methodological Insight :
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR/IR data often arise from conformational isomerism or impurities. Strategies:
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software).
- Advanced Chromatography : Use chiral columns (e.g., Chiralpak®) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Case Study : A 2024 study resolved conflicting NMR signals in 2-(4-chlorophenyl) derivatives via NOESY, confirming steric hindrance from the chloro substituent .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
Enantioselective synthesis requires chiral catalysts or auxiliaries:
- Catalytic Asymmetric Cyanation : Use Cu(I)/BINAP complexes to induce chirality during nitrile formation.
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .
Table 2 : Enantiomeric Excess (ee) Under Different Conditions
| Catalyst | Solvent | Temp (°C) | ee (%) |
|---|---|---|---|
| Cu(I)/BINAP | THF | -20 | 92 |
| CAL-B Lipase | Hexane | 25 | 85 |
Q. How do thermodynamic properties (e.g., ΔvapH) of this compound influence its handling in reactions?
Phase-change data from NIST (e.g., boiling point = 245°C, ΔvapH = 45.2 kJ/mol) guide solvent selection and distillation protocols. High ΔvapH necessitates vacuum distillation to avoid thermal decomposition .
Q. Methodological Insight :
- Use thermogravimetric analysis (TGA) to assess thermal stability under reaction conditions.
Q. What computational methods validate reaction mechanisms for this compound synthesis?
Mechanistic studies employ:
- DFT Calculations : Map energy profiles for alkylation/cyanation steps.
- Isotopic Labeling : Track ¹³C-labeled nitrile groups to confirm intermediates .
Example : A 2023 study used DFT to identify a rate-determining step involving methyl group transfer, guiding catalyst optimization .
Q. How can researchers design scalable purification protocols for this compound?
Critical factors:
- Solvent Selection : Use low-polarity solvents (e.g., hexane) to enhance crystallization.
- Continuous Flow Systems : Improve yield and reduce impurities in large-scale reactions .
Q. What role do steric and electronic effects play in the reactivity of this compound?
The bulky tert-carbon (C2) reduces nucleophilic attack on the nitrile, while the phenyl group stabilizes intermediates via resonance. Substituent effects are quantified using Hammett constants (σₚ = +0.23 for phenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
